An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,6-Xylidine
An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,6-Xylidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Xylidine, also known as 2,6-dimethylaniline, is a primary arylamine that serves as a crucial intermediate in the synthesis of various commercial products, including pharmaceuticals and agrochemicals. It is notably a key metabolite of several amide-type local anesthetics such as lidocaine, bupivacaine, and mepivacaine.[1][2] A comprehensive understanding of its physical and chemical properties is paramount for its safe handling, effective utilization in synthesis, and for assessing its metabolic fate and toxicological profile in drug development. This guide provides a detailed overview of the core physical and chemical characteristics of 2,6-xylidine, methods for their determination, and its significant metabolic pathways.
Physical and Chemical Properties
The fundamental physical and chemical properties of 2,6-xylidine are summarized in the tables below. These properties are essential for predicting its behavior in various chemical and biological systems.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | [3] |
| Molecular Weight | 121.18 g/mol | [3] |
| Appearance | Colorless to yellowish liquid | [2] |
| Odor | Characteristic | [2] |
| Density | 0.9842 g/mL at 20 °C | [4] |
| Melting Point | 11.2 °C | [4] |
| Boiling Point | 214 °C at 739 mmHg | [4] |
| Flash Point | 91 °C | [5] |
| Vapor Pressure | 0.125 mmHg at 25 °C | [4] |
| Refractive Index | 1.5601 | [1] |
Chemical Properties
| Property | Value | Reference |
| Solubility in Water | Slightly soluble (7.5 g/L at 20 °C) | [4] |
| Solubility in Organic Solvents | Soluble in ethanol and diethyl ether | [4] |
| pKa | Not available | |
| logP (Octanol/Water Partition Coefficient) | 1.84 | [2] |
Experimental Protocols
The determination of the physical and chemical properties of organic compounds like 2,6-xylidine relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Melting Point Determination (Thiele Tube Method)
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For compounds like 2,6-xylidine, which is a liquid at room temperature, this determination would be performed on a solidified sample.
Procedure:
-
A small, finely powdered sample of the solidified compound is packed into a capillary tube, sealed at one end.[6]
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6]
-
The thermometer and capillary tube assembly are placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[6]
-
The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.[6]
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.[6] A narrow melting point range is indicative of a pure substance.[7]
Boiling Point Determination (Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Procedure:
-
A small amount of the liquid 2,6-xylidine is placed in a small test tube (fusion tube).[8]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8]
-
The test tube is attached to a thermometer and heated in a heating bath (e.g., an oil bath or a Thiele tube).[8]
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[8]
-
Alternatively, the heating can be stopped when a steady stream of bubbles is observed. The temperature at which the liquid begins to enter the capillary tube upon cooling is the boiling point.[5]
Solubility Determination
Solubility tests are fundamental in understanding the polarity and potential interactions of a compound.
Procedure:
-
Water Solubility: A small, measured amount of 2,6-xylidine (e.g., 25 mg or 0.05 mL) is added to a test tube containing a small volume of water (e.g., 0.75 mL).[9] The mixture is vigorously shaken.[9] The degree of dissolution is observed and recorded.
-
Solubility in Organic Solvents: The same procedure is repeated with various organic solvents, such as ethanol, diethyl ether, and hexane, to assess its solubility in polar and non-polar media.
-
Solubility in Aqueous Acids and Bases: To determine the acidic or basic nature of a compound, solubility is tested in 5% aqueous solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).[10] As an amine, 2,6-xylidine is expected to be soluble in aqueous acid due to the formation of a water-soluble salt.
Synthesis of 2,6-Xylidine
A common industrial method for the synthesis of 2,6-xylidine involves the amination of 2,6-dimethylphenol.
Caption: Synthesis of 2,6-Xylidine via Amination.
Experimental Protocol for Synthesis: The synthesis of 2,6-xylidine can be achieved by the vapor-phase amination of 2,6-dimethylphenol.[11][12] In this process, 2,6-dimethylphenol and an excess of ammonia are passed over an aluminum oxide catalyst at elevated temperatures (360-460 °C) and high pressure.[11][12] The resulting product mixture is then condensed and purified to yield 2,6-xylidine.[11]
Metabolic Pathways and Genotoxicity
2,6-Xylidine is a significant metabolite of the local anesthetic lidocaine. Its formation and subsequent metabolism are of great interest in drug development due to its potential carcinogenicity.[13][14]
Lidocaine Metabolism to 2,6-Xylidine
Lidocaine is primarily metabolized in the liver. The major pathway involves sequential N-deethylation by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4, to form monoethylglycinexylidide (MEGX) and then glycinexylidide (GX).[15][16] 2,6-Xylidine can be formed through the hydrolysis of lidocaine or its deethylated metabolites.[13][15]
Caption: Metabolic Pathway of Lidocaine to 2,6-Xylidine.
Further Metabolism and Genotoxicity of 2,6-Xylidine
Once formed, 2,6-xylidine can undergo further metabolism, which is linked to its genotoxic effects. The proposed mechanism involves N-hydroxylation to form N-(2,6-dimethylphenyl)hydroxylamine (DMHA), which can then be converted to a reactive nitrenium ion that can bind to DNA.[17][18] An alternative pathway involves oxidation to 4-amino-3,5-dimethylphenol (DMAP), which can be further oxidized to a reactive quinone-imine.[19][20] The genotoxicity of 2,6-xylidine is considered to be dependent on these metabolic activation steps.[17][19]
Caption: Genotoxicity Pathway of 2,6-Xylidine.
Analytical Methods
The detection and quantification of 2,6-xylidine in various matrices, particularly in biological samples, are crucial for pharmacokinetic and toxicological studies.
Chromatographic and Spectrometric Techniques
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the separation of 2,6-xylidine from complex mixtures.[4][21] Mass spectrometry (MS), often coupled with chromatography (LC-MS/MS or GC-MS), provides high sensitivity and specificity for its detection and quantification.[4][22] These methods are essential for monitoring its levels in blood and urine for pharmacokinetic studies.[23][24]
Experimental Workflow for Analysis in Biological Samples:
Caption: Analysis of 2,6-Xylidine in Biological Samples.
Spectral Data
Spectroscopic data is vital for the structural elucidation and identification of 2,6-xylidine.
-
Infrared (IR) Spectroscopy: The IR spectrum of 2,6-xylidine exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include N-H stretching vibrations of the primary amine group and C-H and C=C stretching vibrations of the aromatic ring.[4][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence and arrangement of the methyl and amino groups on the benzene ring.
-
Mass Spectrometry (MS): The mass spectrum of 2,6-xylidine shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that can be used for its identification.[26][27]
Conclusion
This technical guide has provided a comprehensive overview of the core physical and chemical properties of 2,6-xylidine, along with detailed experimental protocols for their determination. The synthesis, metabolic pathways, and analytical methods for this important chemical intermediate have also been discussed. This information is critical for professionals in research and drug development for the safe handling, synthesis, and evaluation of the biological implications of 2,6-xylidine.
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